(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid
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Overview
Description
(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a pyrrole ring, which is further substituted with a benzyloxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyrrole derivatives.
Substitution: Aryl-substituted pyrrole derivatives.
Scientific Research Applications
(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrrole and benzyloxycarbonyl groups.
Pinacol Boronic Esters: These compounds have a boronic acid group protected by a pinacol ester, offering different reactivity and stability profiles.
Uniqueness
(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid stands out due to its combination of functional groups, which provide unique reactivity and versatility in chemical synthesis. The presence of the pyrrole ring and benzyloxycarbonyl group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
(1-phenylmethoxycarbonylpyrrol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c15-12(14-7-6-11(8-14)13(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXIDPJOPXWISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(=O)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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